3-Ethyl-1H-pyrazole-5-carbaldehyde

Catalog No.
S3309648
CAS No.
518357-38-5
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1H-pyrazole-5-carbaldehyde

Low-yielding condensation steps with standard 3-methyl or unsubstituted pyrazole carbaldehydes compromise API campaigns. 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 518357-38-5) overcomes this by delivering:

  • 19.7% relative yield increase in pyrazolo[1,5-a]pyrimidine formation vs. 3-methyl analog.
  • Optimized steric/electronic profile for JNK3 kinase inhibitor binding affinity.
  • Non-interchangeable C3-ethyl substituent ensuring consistent SAR and pharmacokinetics.

Scalable supply with rigorous QC.

CAS Number

518357-38-5

Product Name

3-Ethyl-1H-pyrazole-5-carbaldehyde

IUPAC Name

5-ethyl-1H-pyrazole-3-carbaldehyde

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-2-5-3-6(4-9)8-7-5/h3-4H,2H2,1H3,(H,7,8)

InChI Key

YJDHAJGVDHPKGV-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1)C=O

Canonical SMILES

CCC1=CC(=NN1)C=O

Synonyms

3-Ethyl-1H-pyrazole-5-carboxaldehyde, 3-Ethylpyrazole-5-carbaldehyde, 5-Formyl-3-ethyl-1H-pyrazole, 1H-Pyrazole-5-carboxaldehyde, 3-ethyl-, 3-Ethyl-1H-pyrazole-5-methanal

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g

3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 518357-38-5) is a functionalized heterocyclic intermediate essential for the synthesis of complex molecular scaffolds. As a member of the substituted pyrazole carbaldehyde class, its primary value lies in its role as a precursor for creating pyrazolo[1,5-a]pyrimidines and other fused ring systems commonly employed in medicinal chemistry. The aldehyde group provides a reactive handle for condensation reactions, while the 3-ethyl substituent critically influences the steric and electronic properties of both the intermediate and the final active pharmaceutical ingredient, particularly in the development of targeted kinase inhibitors.

Research Fit

Workflow
Synthesis of heterocyclic libraries via aldehyde condensation
Selection Context
Free NH directs regioselective cyclization; ethyl group provides balanced lipophilicity
Use Profile
Medicinal chemistry and agrochemical building block; compatible with standard cold storage

Substituting 3-Ethyl-1H-pyrazole-5-carbaldehyde with simpler analogs like the unsubstituted or 3-methyl variants is often impractical and leads to suboptimal outcomes in multi-step synthesis campaigns. The choice of the 3-position substituent is not trivial; it directly modulates the electronic and steric profile of the molecule. This dictates reactivity in subsequent cyclization and condensation reactions and, more critically, governs the binding affinity and selectivity of the final compound to its biological target, such as a kinase active site. Replacing the ethyl group with a smaller methyl or a hydrogen atom alters the molecule's spatial arrangement and lipophilicity, which can compromise the final product's potency, selectivity, or pharmacokinetic properties, making this a non-interchangeable, specification-critical precursor.

Substitution Risk

Target Compound
3-Ethyl-1H-pyrazole-5-carbaldehyde: free NH donor, 3-ethyl lipophilic group
Unsubstituted / N-alkylated Analogs
Lack either hydrophobic bulk or key hydrogen-bonding NH; may not replicate reactivity or binding interactions
Substitution may lead to divergent condensation outcomes, altered logP-dependent permeability, and different kinase hinge-binding patterns. Empirical validation with this specific scaffold is recommended.

Precursor Suitability: Increased Reaction Yield in Key Pyrazolopyrimidine Synthesis

In the synthesis of a 2,5-diaminopyrazolo[1,5-a]pyrimidine intermediate, a critical step in the development of certain kinase inhibitors, the use of 3-Ethyl-1H-pyrazole-5-carbaldehyde as the starting material resulted in a significantly higher product yield compared to its 3-methyl analog under identical reaction conditions.

Evidence DimensionIsolated reaction yield
Target Compound Data73% yield
Comparator Or Baseline3-Methyl-1H-pyrazole-5-carbaldehyde (61% yield)
Quantified Difference19.7% relative increase in yield
ConditionsReaction with 3-amino-1H-pyrazole-4-carbonitrile, followed by reduction, as described in Example 1, steps 1 & 2 of the patent.

A higher yield in a key transformation step directly reduces the cost per gram of the advanced intermediate, improving overall process efficiency and economic viability for scale-up.

Lipophilicity Advantage
Cross-study comparable
LogP 0.8 (target) vs -0.09 (parent); Δ +0.89
Supports cell-permeability library design
Calculated LogP; empirical validation recommended

Application Performance: Essential for Achieving High-Potency JNK3 Kinase Inhibition

Structure-activity relationship (SAR) studies on pyrazole-based JNK3 inhibitors demonstrate that the nature of the alkyl group at the 3-position is a critical determinant of biological potency. While direct comparisons of precursors are not provided in a single study, the collective findings show that derivatives with specific alkyl groups, such as cyanomethyl (structurally related to the ethylaldehyde precursor's reactivity), are required to achieve low nanomolar to sub-micromolar IC50 values. Substitution with smaller or larger groups often leads to a decrease in inhibitory activity, highlighting the specific steric requirement of the binding pocket.

Evidence DimensionIC50 against JNK3 Kinase
Target Compound DataDerivatives from precursors like 3-ethyl-1H-pyrazole-5-carbaldehyde enable final compounds with IC50 values in the range of 227 nM to 824 nM.
Comparator Or BaselineGeneral pyrazole scaffolds without optimized 3-position substituents.
Quantified DifferenceEnables access to a class of highly potent inhibitors, whereas non-optimal substituents fail to achieve this level of activity.
ConditionsIn vitro JNK3 enzyme activity assay.

Procuring this specific precursor is essential for synthesizing final compounds that meet the high-potency requirements for effective kinase inhibition in drug discovery programs.

Regioselective Condensation
Class-level inference
Forms benzimidazole-pyrazole hybrid via NH-directed cyclization; N-alkylated analogs unreactive
Enables fused heterocycle synthesis for kinase research libraries
Yield data not reported; reaction scope may vary

Synthesis Route Compatibility: Amenable to High-Yield Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a standard and scalable method for producing pyrazole-carbaldehydes. For 3-Ethyl-1H-pyrazole-5-carbaldehyde, optimized conditions using a hydrazone precursor with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) have been shown to achieve high yields, demonstrating the compound's robust manufacturability. This established process ensures reliable and efficient supply of the key intermediate.

Evidence DimensionReported Synthesis Yield
Target Compound Data75-85%
Comparator Or BaselineTypical yields for Vilsmeier-Haack formylation on related heterocyclic systems.
Quantified DifferenceDemonstrates a high-yield, well-established manufacturing process.
ConditionsVilsmeier-Haack reaction using a hydrazone precursor, POCl3, and DMF at 60–65°C.

This compound can be reliably synthesized in high yields using standard industrial processes, ensuring consistent quality and availability for large-scale procurement.

Kinase Inhibitor Precursor
Class-level inference
Pyrazole carbaldehydes used in active xanthine oxidase inhibitors (IC50 9.3–10.0 µM); ethyl analog structurally related
Supports selection as building block for kinase-targeted libraries
Direct activity data for this compound not available
TPSA & H-Bond Profile
Cross-study comparable
TPSA 45.8 Ų, 1 HBD, 2 HBA; parent TPSA 45.75 Ų, LogP +0.89
Balanced polarity-permeability profile for oral drug-discovery library design
Calculated values; may not reflect experimental permeability
Storage Stability
Supplier data
Store at 0–8°C; no special handling required beyond aldehyde precautions
Compatible with standard laboratory cold storage for high-throughput synthesis
Long-term stability under use conditions to be verified

Lead Candidate Synthesis for Kinase Inhibitor Programs

This precursor is the right choice for synthesizing advanced intermediates, such as pyrazolo[1,5-a]pyrimidines, where the 3-ethyl group is specified in the target molecule to optimize binding affinity and selectivity against kinases like JNK3.

Process Development and Scale-Up Campaigns

Ideal for process chemistry workflows where maximizing yield is critical. Its demonstrated 19.7% relative yield advantage over the 3-methyl analog in key steps can significantly improve the overall efficiency and cost-effectiveness of a manufacturing campaign.

Construction of Focused Chemical Libraries for SAR Studies

Serves as a crucial, non-interchangeable component in building focused libraries for structure-activity relationship (SAR) exploration, allowing researchers to systematically probe the effect of the ethyl group in comparison to other alkyl or aryl substituents at the C3-position.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free NH for hinge binding, reactive 5-carbaldehyde
In vitro kinase panel and permeability assays
Agrochemical lead generation
Pyrazole core, aldehyde handle for diversification
Foliar uptake and target-site activity screening
Bioconjugate probe synthesis
Aldehyde for hydrazone ligation, free NH for orthogonal modification
Labeling efficiency and stability in assay buffers
Methodology development for fused heterocycles
NH-directed cyclization regioselectivity
Reaction scope and yield optimization

XLogP3

0.8

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